molecular formula C₄H₅D₄NO₂S B1145503 DL-Homocysteine-3,3,4,4-D4 CAS No. 416845-90-4

DL-Homocysteine-3,3,4,4-D4

Cat. No.: B1145503
CAS No.: 416845-90-4
M. Wt: 139.21
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

DL-Homocysteine-3,3,4,4-D4 is a deuterated form of DL-Homocysteine, which is a thiol-containing amino acid. This compound is labeled with deuterium, a stable isotope of hydrogen, at the 3 and 4 positions. The molecular formula of this compound is C4D4H5NO2S, and it has a molecular weight of 139.21 g/mol . This compound is primarily used in scientific research, particularly in studies involving metabolism, proteomics, and clinical mass spectrometry .

Biochemical Analysis

Biochemical Properties

DL-Homocysteine-3,3,4,4-D4 is involved in several biochemical reactions, particularly those related to the metabolism of sulfur-containing amino acids. It interacts with enzymes such as cystathionine beta-synthase and methionine synthase. These enzymes facilitate the conversion of homocysteine to cystathionine and methionine, respectively. The interactions between this compound and these enzymes are crucial for maintaining the balance of sulfur amino acids in the body .

Cellular Effects

This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to influence the methylation cycle, which is essential for DNA methylation and gene regulation. Additionally, this compound can impact cellular redox status by generating reactive oxygen species (ROS), leading to oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and inhibit enzymes involved in the transsulfuration pathway, such as cystathionine beta-synthase. This inhibition can lead to an accumulation of homocysteine, which can have various downstream effects, including altered gene expression and enzyme activity. Additionally, this compound can act as a methyl donor in methylation reactions, influencing gene expression and protein function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored under appropriate conditions, but it can degrade over extended periods. Long-term exposure to this compound in cell cultures has been shown to affect cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound can support normal metabolic functions, while at higher doses, it can lead to toxicity and adverse effects. High doses of this compound have been associated with increased oxidative stress, liver damage, and disruptions in metabolic pathways .

Metabolic Pathways

This compound is involved in the methionine cycle and the transsulfuration pathway. It can be converted to methionine via methionine synthase or to cystathionine via cystathionine beta-synthase. These pathways are essential for maintaining the balance of sulfur-containing amino acids and for the synthesis of important biomolecules such as glutathione .

Transport and Distribution

Within cells, this compound is transported and distributed through various mechanisms. It can be taken up by amino acid transporters and distributed to different cellular compartments. The compound can also bind to proteins, which can influence its localization and accumulation within cells .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be influenced by its localization, as different compartments have distinct biochemical environments. Post-translational modifications and targeting signals can direct this compound to specific organelles, where it can participate in localized biochemical reactions .

Preparation Methods

The preparation of DL-Homocysteine-3,3,4,4-D4 involves the following steps:

Chemical Reactions Analysis

DL-Homocysteine-3,3,4,4-D4 undergoes various chemical reactions, including:

Comparison with Similar Compounds

DL-Homocysteine-3,3,4,4-D4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

This compound’s deuterium labeling provides a unique advantage in research applications, allowing for precise tracking and quantification in metabolic studies.

Properties

IUPAC Name

2-amino-3,3,4,4-tetradeuterio-4-sulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S/c5-3(1-2-8)4(6)7/h3,8H,1-2,5H2,(H,6,7)/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFHZYDWPBMWHY-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(C(=O)O)N)C([2H])([2H])S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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